Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Overview
Description
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate include its molecular weight, melting point, boiling point, and density . More specific properties like solubility, polarity, lipophilicity, and hydrogen bonding capacity can be inferred from its molecular structure .Scientific Research Applications
Synthesis and Fluorescence Properties
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate has been studied for its potential in fluorescence properties. Krzyżak, Śliwińska, and Malinka (2015) synthesized new compounds including this chemical and investigated their optical properties in different solvents using UV–Vis absorption and fluorescence spectroscopy. Their research focused on the differences in emission spectra in ethanol and n-hexane solutions, demonstrating solvatochromism effects for the compounds (Krzyżak, Śliwińska, & Malinka, 2015).
Transformations and Derivative Synthesis
Albreht et al. (2009) explored the transformation of this compound with aromatic amines, leading to the creation of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates. This study indicates the versatility of the compound in synthesizing various derivatives, which could have potential applications in different fields of chemistry (Albreht, Uršič, Svete, & Stanovnik, 2009).
Antioxidant Activity Studies
A study by Zaki et al. (2017) synthesized derivatives of Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate and evaluated their antioxidant activities. The results demonstrated that some of the synthesized compounds showed remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).
Synthesis and Antiviral Activity
Ivashchenko et al. (2014) conducted research on the synthesis of Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate derivatives and tested their antiviral activity against various viruses, including influenza and hepatitis C virus. Although the study found that most synthesized compounds were not noticeably active against these viruses, it highlights the potential of this chemical in antiviral research (Ivashchenko et al., 2014).
properties
IUPAC Name |
ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-4-15-11(14)8-5-6(2)12-10-9(8)7(3)13-16-10/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFRKRSUQADCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NOC2=NC(=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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